molecular formula C14H20OS B14838726 3-(Cyclohexylmethyl)-5-(methylthio)phenol

3-(Cyclohexylmethyl)-5-(methylthio)phenol

Cat. No.: B14838726
M. Wt: 236.37 g/mol
InChI Key: IMQWOQIDRRFHHM-UHFFFAOYSA-N
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Description

3-(Cyclohexylmethyl)-5-(methylthio)phenol is an organic compound that belongs to the class of phenols It features a cyclohexylmethyl group and a methylthio group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclohexylmethyl)-5-(methylthio)phenol typically involves the following steps:

    Formation of the Cyclohexylmethyl Group: This can be achieved through the alkylation of cyclohexane with a suitable alkylating agent.

    Introduction of the Methylthio Group: This step involves the substitution of a hydrogen atom on the phenol ring with a methylthio group, often using a thiolating agent such as methylthiol.

    Coupling Reactions: The final step involves coupling the cyclohexylmethyl group and the methylthio group to the phenol ring under specific reaction conditions, such as the presence of a catalyst and controlled temperature.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Cyclohexylmethyl)-5-(methylthio)phenol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the methylthio group to a thiol group.

    Substitution: The phenol ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like nitric acid for nitration or halogens for halogenation are employed.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiol derivatives.

    Substitution: Nitro or halogenated phenol derivatives.

Scientific Research Applications

3-(Cyclohexylmethyl)-5-(methylthio)phenol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Cyclohexylmethyl)-5-(methylthio)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The phenol group can form hydrogen bonds with active sites, while the cyclohexylmethyl and methylthio groups can enhance binding affinity and specificity. These interactions can modulate biological pathways and exert various effects.

Comparison with Similar Compounds

Similar Compounds

    3-Methylphenol:

    4-Methylphenol:

    2-Methylphenol: Ortho-Cresol, another isomer with different properties.

Uniqueness

3-(Cyclohexylmethyl)-5-(methylthio)phenol is unique due to the presence of both cyclohexylmethyl and methylthio groups, which confer distinct chemical and biological properties compared to other methylphenols

Properties

Molecular Formula

C14H20OS

Molecular Weight

236.37 g/mol

IUPAC Name

3-(cyclohexylmethyl)-5-methylsulfanylphenol

InChI

InChI=1S/C14H20OS/c1-16-14-9-12(8-13(15)10-14)7-11-5-3-2-4-6-11/h8-11,15H,2-7H2,1H3

InChI Key

IMQWOQIDRRFHHM-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC(=CC(=C1)O)CC2CCCCC2

Origin of Product

United States

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